molecular formula C9H9FO3 B14391915 3-[(Fluoromethoxy)methyl]benzoic acid CAS No. 89540-45-4

3-[(Fluoromethoxy)methyl]benzoic acid

Katalognummer: B14391915
CAS-Nummer: 89540-45-4
Molekulargewicht: 184.16 g/mol
InChI-Schlüssel: GHFQPVZUQRKUMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Fluoromethoxy)methyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a fluoromethoxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Fluoromethoxy)methyl]benzoic acid typically involves the introduction of a fluoromethoxy group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with a fluoromethylating agent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-[(Fluoromethoxy)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Substituted benzoic acid derivatives.

    Reduction: Reduced benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(Fluoromethoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(Fluoromethoxy)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The fluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoic acid core can undergo various transformations, affecting the overall activity of the compound.

Vergleich Mit ähnlichen Verbindungen

    3-Fluorobenzoic acid: Similar in structure but lacks the methoxy group.

    3-Methylbenzoic acid: Contains a methyl group instead of a fluoromethoxy group.

    3-Methoxybenzoic acid: Contains a methoxy group instead of a fluoromethoxy group.

Uniqueness: 3-[(Fluoromethoxy)methyl]benzoic acid is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs

Eigenschaften

CAS-Nummer

89540-45-4

Molekularformel

C9H9FO3

Molekulargewicht

184.16 g/mol

IUPAC-Name

3-(fluoromethoxymethyl)benzoic acid

InChI

InChI=1S/C9H9FO3/c10-6-13-5-7-2-1-3-8(4-7)9(11)12/h1-4H,5-6H2,(H,11,12)

InChI-Schlüssel

GHFQPVZUQRKUMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)COCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.